Tenatoprazole

Overview

Description

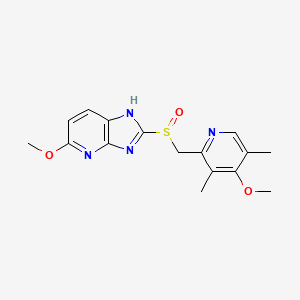

Tenatoprazole is a proton pump inhibitor . It is an acid-activated prodrug that binds covalently to gastric H,K-ATPase, resulting in acid secretion inhibition . Tenatoprazole has a different structural class from omeprazole and most other proton pump inhibitors, with an imidazopyridine backbone rather than benzimidazole, which results in slower metabolism .

Synthesis Analysis

An efficient, cost-effective and multikilogram-scale process for the synthesis of tenatoprazole, an antiulcerative drug, is described . The key steps in this synthesis involve the coupling of 2-mercapto-5-methoxyimidazo [4,5- b ]pyridine 2 with 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride 3 to yield 4 and its subsequent oxidation with m -CPBA to produce sulfoxide 1 .Molecular Structure Analysis

Tenatoprazole has an imidazopyridine ring instead of a benzimidazole ring found in most other proton pump inhibitors . This results in slower metabolism .Chemical Reactions Analysis

Tenatoprazole is oxidized into three major metabolites in human livers—5′-OH tenatoprazole, tenatoprazole sulfone, and tenatoprazole sulfide . While CYP2C19 prefers the hydroxylation of tenatoprazole at C-5’ position, CYP3A4 is mainly involved in sulfoxidation reaction to make tenatoprazole sulfone .Physical And Chemical Properties Analysis

Tenatoprazole has a molecular weight of 346.4 g/mol . Its molecular formula is C16H18N4O3S . The InChIKey of Tenatoprazole is QQTLYVVABYKLLQ-UHFFFAOYSA-N .Scientific Research Applications

1. Treatment of Gastric Acid Hypersecretion Disorders Tenatoprazole, a newly developed proton pump inhibitor (PPI), has been developed as an acid inhibitor for treating gastric acid hypersecretion disorders such as gastric ulcer and reflux esophagitis . It works by reducing the production of stomach acid, which can help prevent ulcers from forming or assist in their healing .

Metabolism in Human Liver

Tenatoprazole is metabolized into three major metabolites in human livers—5′-OH tenatoprazole, tenatoprazole sulfone, and tenatoprazole sulfide . This metabolism is primarily catalyzed by CYPs 2C19 and 3A4 . Understanding the metabolic pathways of tenatoprazole can help in predicting drug-drug interactions and individualizing drug therapy .

Formulation of Dosage Forms

The formulation of dosage forms with PPIs like Tenatoprazole is a significant area of research . The aim is to develop formulations in which dose can be easily adjusted, considering their poor stability . This includes the development of novel formulations like nanoparticles, microparticles, minitablets, pellets, bilayer, floating, and mucoadhesive tablets, as well as parenteral, transdermal, and rectal preparations .

Synthesis of S-Tenatoprazole

Research has been conducted on the synthesis of (S)-Tenatoprazole . This involves the use of D- (-)-diethyl tartrate and tetraisopropyl titanate as the chiral reagents, in alkaline conditions, and the oxidation of prochiral sulfide .

Inhibition of Gastric Acid Secretion

Tenatoprazole has been found to inhibit gastric acid secretion in rats dose-dependently . This makes it a potential candidate for the treatment of conditions that involve excessive gastric acid secretion .

Protection Against Gastric Ulcers

In rats, Tenatoprazole has shown to protect against the formation of gastric ulcers caused by stress, pylorus ligation, indomethacin, acidified aspirin, and ethanol, and the formation of duodenal ulcers induced by epirizole . This suggests its potential therapeutic application in the prevention and treatment of gastric and duodenal ulcers .

Mechanism of Action

Target of Action

Tenatoprazole is a proton pump inhibitor (PPI) that primarily targets the gastric hydrogen potassium ATPase (H+/K+ ATPase) in the stomach . This enzyme, also known as the gastric acid pump, is responsible for the final step in gastric acid secretion .

Mode of Action

Tenatoprazole is an acid-activated prodrug . It is converted to its active form, either sulfenamide or sulfenic acid, by acid in the secretory canaliculus of the stimulated parietal cell of the stomach . This active species binds covalently to luminally accessible cysteines of the gastric H+/K±ATPase, resulting in disulfide formation and inhibition of acid secretion .

Biochemical Pathways

The inhibition of the H+/K±ATPase by tenatoprazole disrupts the final step in gastric acid secretion, leading to a decrease in stomach acidity . This action is independent of the stimulus to acid secretion, whether it be histamine, acetylcholine, or other stimulants .

Pharmacokinetics

Tenatoprazole is metabolized in the human liver to three major metabolites: 5′-hydroxy tenatoprazole, tenatoprazole sulfide, and tenatoprazole sulfone . This metabolism is primarily catalyzed by cytochrome P450 enzymes 2C19 (CYP2C19) and 3A4 (CYP3A4) . CYP2C19 prefers the hydroxylation of tenatoprazole at the C-5′ position, while CYP3A4 is mainly involved in the sulfoxidation reaction to make tenatoprazole sulfone . Tenatoprazole sulfide is formed spontaneously and non-enzymatically from tenatoprazole .

Result of Action

The molecular and cellular effects of tenatoprazole’s action involve the suppression of gastric acid secretion, which can promote the healing of gastric ulcers and manage gastric acid hypersecretion disorders such as reflux esophagitis .

Action Environment

The efficacy of tenatoprazole is influenced by its plasma half-life, which is seven-fold longer than other conventional drugs in the same class . This results in a prolonged duration of acid secretion inhibition . Furthermore, the bioavailability of tenatoprazole is two-fold greater in the (S)-tenatoprazole sodium salt hydrate form compared to the free form in dogs . This increased bioavailability is due to differences in the crystal structure and hydrophobic nature of the two forms .

Safety and Hazards

Future Directions

New agents with long half-lives, such as ilaprazole, tenatoprazole, potassium-competitive acid blockers, novel histamine receptor 2 antagonists, and gastrin antagonists, are under development and might have improved efficacy . Tenatoprazole, a newly developed proton pump inhibitor candidate, was developed as an acid inhibitor for gastric acid hypersecretion disorders such as gastric ulcer and reflux esophagitis .

properties

IUPAC Name |

5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16/h5-7H,8H2,1-4H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFDAUIVDSSISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046687 | |

| Record name | Tenatoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tenatoprazole | |

CAS RN |

113712-98-4 | |

| Record name | Tenatoprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113712-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenatoprazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113712984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenatoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-Imidazo[4,5-b]pyridine, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENATOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE0689TX2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)

![N-(R)-[2-(Hydroxyaminocarbonyl)methyl]-4-methylpentanoyl-L-t-butyl-alanyl-L-alanine, 2-aminoethyl Amide](/img/structure/B1682929.png)

![3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1682930.png)